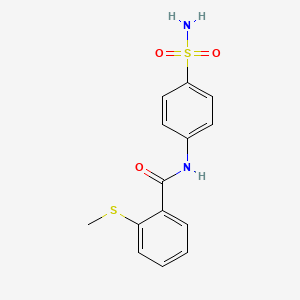

2-(methylthio)-N-(4-sulfamoylphenyl)benzamide

Beschreibung

2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a methylthio (-SCH₃) group at the 2-position of the benzamide ring and a sulfamoyl (-SO₂NH₂) group at the 4-position of the attached phenyl ring. This structure combines sulfur-containing substituents (methylthio and sulfamoyl) that may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIHKAOUTWIZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through sulfonation reactions, where a phenyl group is treated with sulfonating agents like chlorosulfonic acid, followed by amination to introduce the sulfonamide functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfonating agents for sulfonation.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro, halo, and sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Sulfamoyl and Methylthio Groups

2.1.1. 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 4)

- Structure: Similar to the target compound but with a 2,3-dimethylphenylamino substituent instead of methylthio.

- Spectroscopy : IR spectra show characteristic sulfamoyl vibrations at 1366 cm⁻¹ (asymmetric S=O) and 1141 cm⁻¹ (symmetric S=O), comparable to sulfamoyl groups in related compounds .

- Activity : Sulfamoyl-containing benzamides are often explored for enzyme inhibition (e.g., urease) due to the sulfonamide moiety’s hydrogen-bonding capacity .

2.1.2. N-(4-(Methylthio)phenyl)benzamide (Compound 3a)

- Structure : Lacks the sulfamoyl group but shares the methylthio substituent.

- Synthesis: Prepared via nickel-catalyzed reductive aminocarbonylation, yielding 73% as a deep-brown amorphous solid. NMR data confirm the methylthio group’s presence .

Substituted Benzamides with Sulfur-Containing Groups

2.2.1. N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 21)

- Structure: Contains a methylthio-propyl chain and a thiazolidinone core.

- Activity : Exhibits antimicrobial and antitubercular activity (MIC: 2–16 µg/mL). The methylthio group may contribute to redox modulation or metal chelation .

- Comparison: Unlike the target compound, this derivative’s bioactivity is linked to the thiazolidinone scaffold rather than sulfamoyl interactions .

2.2.2. Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)

- Structure : Features a nitro-thiazole ring instead of sulfamoyl but shares the benzamide backbone.

- Activity: Broad antiparasitic and antiviral activity.

Benzamides with Sulfonamide or Sulfonyl Groups

2.3.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Lacks sulfur substituents but includes methoxy groups.

- Synthesis : Prepared via benzoyl chloride and phenethylamine reaction (80% yield). Methoxy groups enhance solubility but reduce metabolic stability compared to methylthio/sulfamoyl groups .

2.3.2. 4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Bromo and nitro substituents confer distinct electronic effects.

- Crystallography : Exhibits two molecules per asymmetric unit, highlighting steric and electronic influences of bulky substituents .

Pharmacological and Physicochemical Comparison

Biologische Aktivität

2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃S₂

- IUPAC Name : 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide

This compound features a benzamide backbone with a methylthio group and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects. This inhibition prevents bacterial cell division, making it a potential candidate for antibacterial therapies.

Biological Activity

Research has demonstrated various biological activities associated with 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways that promote cell survival.

- Neuroleptic Activity : Some derivatives of benzamide compounds have shown promise in treating neuropsychiatric disorders by modulating dopaminergic pathways, suggesting potential applications for 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide in neuropharmacology.

Case Studies and Research Findings

A selection of studies highlights the biological activity and therapeutic potential of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide:

- Antibacterial Studies : In vitro assays have demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics, indicating its effectiveness as an antibacterial agent.

- Anticancer Activity : A study involving various cancer cell lines (e.g., MDA-MB-231, HCT116) revealed that the compound significantly reduced cell viability, suggesting it may act as a chemotherapeutic agent.

- Neuropharmacological Effects : Research into related benzamide derivatives has shown that modifications can enhance their binding affinity to dopamine receptors, providing insights into how 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide may function in neuroleptic treatments.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.